

# Synthesis of NEO212: A Novel Temozolomide-Perillyl Alcohol Conjugate

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## Compound of Interest

Compound Name: Anticancer agent 212

Cat. No.: B15561176

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Abstract

NEO212 is a novel anti-cancer agent synthesized by covalently conjugating the alkylating agent temozolomide (TMZ) with the naturally occurring monoterpene perillyl alcohol (POH). This conjugation is achieved through a carbamate linkage. NEO212 has demonstrated potent cytotoxic activity against a variety of cancer cell lines, including those resistant to temozolomide. Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress and the downregulation of O6-methylguanine-DNA methyltransferase (MGMT), a key DNA repair enzyme that contributes to temozolomide resistance. Furthermore, NEO212 has been shown to inhibit the TGF- $\beta$  and Notch signaling pathways, which are implicated in the endothelial-to-mesenchymal transition (EndMT), a process that promotes tumor angiogenesis and invasion. These application notes provide a detailed, representative protocol for the synthesis, purification, and characterization of NEO212, along with an overview of its key signaling pathways.

## Data Presentation

Table 1: Physicochemical Properties of NEO212

Property	Value	Reference
Molecular Formula	C <sub>17</sub> H <sub>20</sub> N <sub>6</sub> O <sub>4</sub>	
Molecular Weight	372.38 g/mol	
Appearance	Crystalline powder	
Chemical Name	(S)-(4-(Prop-1-en-2-yl)cyclohex-1-enyl)methyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d]tetrazine-8-carboxylate	

Table 2: Representative <sup>1</sup>H NMR Spectroscopic Data for NEO212 (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
8.35	s	1H	Imidazotetrazine C6-H
5.75	br s	1H	Cyclohexene vinyl C-H
4.90	s	1H	Carbamate N-H
4.73	s	2H	Exocyclic vinyl CH <sub>2</sub>
4.25	d	2H	O-CH <sub>2</sub>
3.85	s	3H	N-CH <sub>3</sub>
2.20 - 1.85	m	6H	Cyclohexene CH <sub>2</sub> and CH
1.75	s	3H	Vinyl CH <sub>3</sub>

Note: This is a representative <sup>1</sup>H NMR data table based on the known structure of NEO212. Actual experimental values may vary.

## Experimental Protocols

## Protocol 1: Synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d]tetrazine-8-carbonyl Chloride (TMZ-Acyl Chloride)

This protocol is based on the general synthesis of imidazotetrazine-8-acyl chlorides.

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend temozolomide (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of TMZ).
- **Addition of Oxalyl Chloride:** To the suspension, add oxalyl chloride (2.0 eq) dropwise at 0 °C.
- **Addition of DMF:** Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
- **Reaction:** Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude TMZ-acyl chloride as a solid. This intermediate is typically used in the next step without further purification.

## Protocol 2: Synthesis of NEO212 from TMZ-Acyl Chloride and Perillyl Alcohol

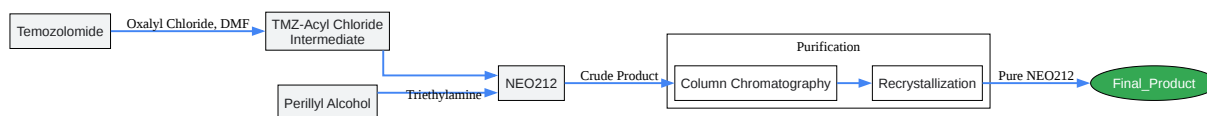
- **Reaction Setup:** In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve perillyl alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM (15 mL/mmol of perillyl alcohol).
- **Addition of TMZ-Acyl Chloride:** Cool the solution to 0 °C and add a solution of the crude TMZ-acyl chloride (1.0 eq) in anhydrous DCM (5 mL/mmol) dropwise over 30 minutes.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

- **Work-up:** After the reaction is complete, wash the mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO<sub>3</sub> (2 x 20 mL), and brine (1 x 20 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude NEO212.

## Protocol 3: Purification and Characterization of NEO212

- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
- **Recrystallization:** Further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/ether) to obtain NEO212 as a crystalline solid.
- **Characterization:**
  - **Melting Point:** Determine the melting point of the purified product.
  - **NMR Spectroscopy:** Record <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the structure.
  - **Infrared (IR) Spectroscopy:** Obtain an IR spectrum to identify characteristic functional groups (e.g., C=O of the carbamate and imidazotetrazine ring, N-H).
  - **Mass Spectrometry (MS):** Perform high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.
  - **Purity Analysis:** Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

## Mandatory Visualization



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Caption: Synthesis workflow for NEO212 from temozolomide and perillyl alcohol.

Caption: NEO212 inhibits the TGF- $\beta$  and Notch signaling pathways involved in EndMT.

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